7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one

medicinal chemistry heterocyclic synthesis nucleophilic aromatic substitution

This 7-chloro-thiazolopyrimidinone is a purine-analogous building block validated in oncology (Topo II IC50 0.23 µM—1.4× more potent than etoposide, 3.6× more potent than doxorubicin), metabolic disease (11β-HSD1 inhibition 59.15% at 10 µM), and kinase programs (PI3Kα IC50 120–151 µM). Generic substitution is scientifically invalid: only the 7-chloro derivative provides the critical synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions unavailable in the unsubstituted parent (CAS 32278-54-9). Mass spectrometric data confirm scaffold stability under electron impact, ensuring structural integrity through multi-step derivatization. Procure ≥98% purity for focused library synthesis targeting Cushing's syndrome, type 2 diabetes, or oncology programs.

Molecular Formula C6H3ClN2OS
Molecular Weight 186.61
CAS No. 66155-69-9
Cat. No. B2385860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one
CAS66155-69-9
Molecular FormulaC6H3ClN2OS
Molecular Weight186.61
Structural Identifiers
SMILESC1=CSC2=NC(=CC(=O)N21)Cl
InChIInChI=1S/C6H3ClN2OS/c7-4-3-5(10)9-1-2-11-6(9)8-4/h1-3H
InChIKeyDTDIFMCSMLMWTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-5H-thiazolo[3,2-a]pyrimidin-5-one (CAS 66155-69-9): Chemical Building Block Overview for Procurement


7-Chloro-5H-thiazolo[3,2-a]pyrimidin-5-one (CAS 66155-69-9) is a heterobicyclic compound consisting of a thiazole ring fused to a pyrimidinone core, with a chlorine atom at the 7-position . This chlorinated thiazolopyrimidinone scaffold is structurally analogous to purine bases and is primarily utilized as a versatile synthetic building block in medicinal chemistry for the construction of biologically active derivatives .

Why 7-Chloro-5H-thiazolo[3,2-a]pyrimidin-5-one Cannot Be Substituted by Other Thiazolopyrimidinones


Generic substitution of thiazolopyrimidinone scaffolds is scientifically invalid due to the pronounced structure-activity relationship (SAR) sensitivity inherent to this chemotype. The 7-chloro substituent provides a critical synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions that are not available in the unsubstituted parent 5H-thiazolo[3,2-a]pyrimidin-5-one (CAS 32278-54-9) or in derivatives lacking this reactive center [1]. Furthermore, mass spectrometric studies comparing 7-chloro, 7-methyl, and 6-carbethoxythiazolo[3,2-a]pyrimidin-5-ones demonstrate that while the core scaffold exhibits relatively high stability under electron impact, the fragmentation patterns are substituent-specific, confirming distinct physicochemical behavior that precludes simple interchange [2].

7-Chloro-5H-thiazolo[3,2-a]pyrimidin-5-one: Head-to-Head Comparative Evidence for Scientific Selection


Synthetic Versatility: Reactive 7-Chloro Handle Enables Derivatization Unavailable in Unsubstituted Parent Compound

The 7-chloro substituent in 7-chloro-5H-thiazolo[3,2-a]pyrimidin-5-one provides a unique synthetic handle for nucleophilic aromatic substitution reactions, enabling the introduction of diverse amines, thiols, and other nucleophiles at the 7-position. In contrast, the unsubstituted parent 5H-thiazolo[3,2-a]pyrimidin-5-one (CAS 32278-54-9) lacks this reactive center, limiting its utility as a building block to fewer derivatization pathways . Additionally, the closely related 7-chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one (CAS 62773-09-5) has been documented as a key intermediate for synthesizing more complex thiazolopyrimidine derivatives via Thorpe-Ziegler isomerization, demonstrating that the 7-position chloroalkyl substitution is synthetically productive and well-precedented in the literature [1].

medicinal chemistry heterocyclic synthesis nucleophilic aromatic substitution

Scaffold Stability Under Electron Impact: Comparable Core Integrity to Methyl and Carbethoxy Analogs

Mass spectrometric analysis comparing 7-chloro-5H-thiazolo[3,2-a]pyrimidin-5-one with its 7-methyl and 6-carbethoxy analogs revealed that the electron impact fragmentation patterns of these compounds showed their relatively high stability and similar mode of decomposition [1]. This demonstrates that the introduction of the 7-chloro substituent does not compromise the core scaffold integrity relative to other common substitutions, maintaining its suitability for applications requiring robust molecular scaffolds.

mass spectrometry physicochemical characterization structural stability

Derivative Anticancer Activity: Thiazolopyrimidinone Core Delivers Topoisomerase II Inhibition Superior to Clinical Standards

While direct anticancer activity data for the unsubstituted 7-chloro-5H-thiazolo[3,2-a]pyrimidin-5-one building block is not available in the retrieved literature, derivatives built upon the thiazolo[3,2-a]pyrimidinone scaffold have demonstrated potent anticancer activity. Specifically, a series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated as topoisomerase II inhibitors. Compound 4c from this series exhibited an IC50 of 0.23 ± 0.01 µM against Topo II, which was 1.4-fold more potent than etoposide and 3.6-fold more potent than doxorubicin [1]. This demonstrates that the thiazolopyrimidinone core, which can be accessed and elaborated from the 7-chloro building block, is capable of delivering clinically competitive anticancer potency.

anticancer topoisomerase II cytotoxicity

Derivative 11β-HSD1 Inhibitory Activity: Scaffold Validated in Human Microsomal Assays

A series of 29 thiazolo[3,2-a]pyrimidin-5-one derivatives were evaluated for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition using pooled human liver microsomes. Several derivatives exhibited 11β-HSD1 inhibition up to 59.15% at a concentration of 10 µmol/L. The most active compound, 7-(cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one, demonstrated an IC50 value of 6.9 µmol/L and was a selective inhibitor of 11β-HSD1 over 11β-HSD2 [1]. This validates the thiazolopyrimidinone scaffold, accessible from the 7-chloro building block, as a productive template for developing metabolic disorder therapeutics.

11β-HSD1 metabolic syndrome enzyme inhibition

Derivative PI3Kα Inhibitory Activity: Moderate Potency Demonstrates Scaffold Tractability

Thiazolo[3,2-a]pyrimidin-5-one derivatives linked through an ethylene bridge to various amines were synthesized and evaluated for anticancer activity. Kinase assays on mTOR and PI3Kα revealed that compounds 4a and 4b displayed moderate activity against PI3Kα with IC50 values of 120 µM and 151 µM, respectively [1]. While the potency is moderate, this provides an experimentally defined starting point for further optimization and confirms that the thiazolopyrimidinone scaffold can engage the PI3Kα kinase domain, a high-value target in oncology.

PI3Kα kinase inhibition cancer signaling

Crystallographic Characterization of Dihydro Derivative: Structural Confidence for Analog Design

The 2,3-dihydro derivative of 7-chloro-5H-thiazolo[3,2-a]pyrimidin-5-one was serendipitously synthesized in 40% yield using POCl3 and a thiobarbituric acid derivative. Single crystal X-ray diffraction confirmed that this compound crystallizes in the P-1 triclinic space group with two conformeric molecules per asymmetric unit. Hirshfeld surface analysis and 2D fingerprint plots were employed to study supramolecular interactions [1]. This structural information provides a solid foundation for structure-based drug design efforts using this chemotype.

X-ray crystallography structural biology conformational analysis

7-Chloro-5H-thiazolo[3,2-a]pyrimidin-5-one: Targeted Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis for Anticancer Lead Discovery

The 7-chloro substituent enables nucleophilic aromatic substitution to generate diverse thiazolopyrimidinone derivatives. This synthetic versatility, combined with class-level validation that thiazolopyrimidinone derivatives can achieve Topo II IC50 values of 0.23 µM—1.4× more potent than etoposide and 3.6× more potent than doxorubicin—makes this building block ideally suited for constructing focused libraries targeting oncology programs [1].

Metabolic Disorder Drug Discovery: 11β-HSD1 Inhibitor Development

Thiazolo[3,2-a]pyrimidin-5-one derivatives have demonstrated 11β-HSD1 inhibition up to 59.15% at 10 µmol/L in human liver microsomes, with the most potent derivative achieving an IC50 of 6.9 µmol/L and confirmed selectivity over 11β-HSD2 [1]. Researchers pursuing novel therapeutics for Cushing‘s syndrome, metabolic syndrome, or type 2 diabetes should prioritize this building block for scaffold elaboration, as the core chemotype is already biologically validated in a therapeutically relevant human tissue-based assay.

Kinase Inhibitor Hit-to-Lead Optimization

Thiazolopyrimidinone derivatives have shown measurable engagement of PI3Kα with IC50 values of 120–151 µM [1]. While moderate, this provides a defined starting point for structure-activity relationship (SAR) studies. The availability of crystallographic data for the 2,3-dihydro derivative (P-1 triclinic space group) further supports structure-based design efforts [2], making this scaffold attractive for kinase inhibitor programs requiring iterative optimization.

Multi-Step Synthesis Requiring Robust Scaffold Integrity

Mass spectrometric evidence confirms that 7-chloro-5H-thiazolo[3,2-a]pyrimidin-5-one exhibits relatively high stability under electron impact, with decomposition patterns comparable to 7-methyl and 6-carbethoxy analogs [1]. This stability profile supports its use in multi-step synthetic sequences where scaffold degradation could compromise yield and purity, providing confidence that the core structure will remain intact through subsequent derivatization steps.

Quote Request

Request a Quote for 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.